

4-AcO-MET Fumarate CAS number and molecular weight

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Compound of Interest

Compound Name: 4-AcO-MET Fumarate

Cat. No.: B1154103

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Technical Guide: 4-AcO-MET Fumarate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Acetoxy-N-methyl-N-ethyltryptamine Fumarate (**4-AcO-MET Fumarate**), a synthetic tryptamine and a structural analog of the psychedelic compound psilocin. This guide is intended for research, forensic, and drug development applications.

Core Chemical and Physical Data

Quantitative data for **4-AcO-MET Fumarate** is summarized in the table below. It is important for researchers to note the distinction between the fumarate salt and the freebase form of the compound, as properties such as molecular weight and CAS number will differ. The data presented here pertains to the fumarate salt unless otherwise specified.

Property	Value	Citation(s)
IUPAC Name	(E)-but-2-enedioic acid;[3-[2-ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate	[1]
Synonyms	4-Acetoxy-MET Fumarate, Metacetin Fumarate	[1]
Molecular Formula	C ₁₉ H ₂₄ N ₂ O ₆	[1]
Molecular Weight	376.41 g/mol	[1]
CAS Number	2711006-96-9 (Note: Other CAS numbers, such as 1445751-40-5 and 246-87-2, are often cited for the freebase).	[1]
Appearance	Light Grey or Brown Crystalline Powder	[2]
Purity	≥98% (as commercially available)	[2][3]
Solubility	Soluble in water, DMSO, Chloroform, Dichloromethane	[3][4]
Melting Point	Data not consistently available in public literature.	

Pharmacological Profile

4-AcO-MET is recognized as a prodrug of 4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine), also known as metocin.[5] It is hypothesized that upon administration, the acetate group at the 4-position of the indole ring is rapidly hydrolyzed by serum esterases, yielding the pharmacologically active metabolite, 4-HO-MET.[5]

The primary mechanism of action for the psychedelic effects of 4-HO-MET, and by extension 4-AcO-MET, is its agonist activity at serotonin receptors, particularly the 5-HT_{2A} subtype.[5][6] Activation of the 5-HT_{2A} receptor, a G protein-coupled receptor (GPCR), initiates a downstream

signaling cascade primarily through the Gq/11 pathway.[7][8] This leads to the activation of phospholipase C (PLC), which subsequently results in the production of inositol phosphates and an increase in intracellular calcium, contributing to the profound alterations in perception and cognition associated with psychedelic compounds.[8]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for **4-AcO-MET Fumarate** are proprietary to individual research laboratories, this section outlines the standard methodologies used for the characterization, analysis, and in-vitro evaluation of tryptamines.

Structural Elucidation and Purity Determination

Objective: To confirm the chemical structure and assess the purity of a sample.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for confirming the identity and structure of the molecule. The spectra provide information on the chemical environment of each atom, allowing for unambiguous structural assignment. Some suppliers indicate that their products are analyzed by H-NMR.[3]
- Mass Spectrometry (MS): Coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this method confirms the molecular weight of the parent compound and can be used to identify metabolites.[6][9]
- High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for determining the purity of a sample.[9][10] Using a photodiode array (PDA) detector allows for the quantification of the compound and any impurities based on their UV absorbance.[10] A typical HPLC method would involve a C18 or biphenyl column with a gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile or methanol.[10]

In-Vitro Pharmacological Assessment

Objective: To determine the affinity and functional activity of the compound at target receptors.

Methodologies:

- **Radioligand Binding Assays:** This technique is used to determine the binding affinity (K_i) of 4-HO-MET (the active metabolite) for various receptors, primarily the 5-HT receptor subtypes. The assay involves competing the test compound against a radiolabeled ligand known to bind to the target receptor.
- **Functional Assays (e.g., Calcium Flux):** To determine if the compound acts as an agonist, partial agonist, or antagonist, functional assays are employed. For 5-HT_{2A} receptors, which signal through the Gq pathway, measuring changes in intracellular calcium concentration upon application of the compound is a common method. This allows for the determination of the compound's efficacy (E_{max}) and potency (EC_{50}).

Metabolic and Signaling Pathway Visualization

The following diagram illustrates the proposed metabolic activation of 4-AcO-MET and the subsequent signaling cascade of its active metabolite, 4-HO-MET, at the 5-HT_{2A} receptor.



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Caption: Metabolic activation of 4-AcO-MET and subsequent 5-HT_{2A} receptor signaling pathway.

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